molecular formula C9H6ClNO B1280195 6-chloro-1H-indole-3-carbaldehyde CAS No. 703-82-2

6-chloro-1H-indole-3-carbaldehyde

Cat. No. B1280195
Key on ui cas rn: 703-82-2
M. Wt: 179.6 g/mol
InChI Key: CTNIXLBHXMSZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

To a solution of 1-{3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]azetidin-1-yl}ethanone (130 mg, 0.43 mmol) in toluene (5 mL) was added 5-bromo-6-chloro-1H-indole-3-carbaldehyde (134 mg, 0.52 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (32 mg, 0.045 mmol), and 2M aqueous potassium carbonate (0.86 mL, 1.72 mmol) and ethanol (1.7 mL). The mixture was degassed with nitrogen for 3 min and heated to 110° C. by microwave irradiation for 1 h. The mixture was concentrated in vacuo to give a residue, which was dissolved with ethyl acetate (50 mL) and washed with brine (2×15 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to give a brown residue, which was purified by flash chromatography (petroleum ether/ethyl acetate=20:1 to 4:1) to give [(1-acetylazetidin-3-yl)oxy]phenyl}-6-chloro-1H-indole-3-carbaldehyde (70 mg, 44%) as a yellow solid.
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)COB(C2C=CC(OC3CN(C(=O)C)C3)=CC=2)OC1.Br[C:24]1[CH:25]=[C:26]2[C:30](=[CH:31][C:32]=1[Cl:33])[NH:29][CH:28]=[C:27]2[CH:34]=[O:35].C(=O)([O-])[O-].[K+].[K+].C(O)C>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(OCC)(=O)C>[Cl:33][C:32]1[CH:31]=[C:30]2[C:26]([C:27]([CH:34]=[O:35])=[CH:28][NH:29]2)=[CH:25][CH:24]=1 |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
CC1(COB(OC1)C1=CC=C(OC2CN(C2)C(C)=O)C=C1)C
Name
Quantity
134 mg
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1Cl)C=O
Name
Quantity
0.86 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
32 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with nitrogen for 3 min
Duration
3 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
washed with brine (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown residue, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (petroleum ether/ethyl acetate=20:1 to 4:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CNC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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